Bimiralisib

Overview

Description

Bimiralisib is a balanced dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It has demonstrated anti-cancer activity in various preclinical models. This compound is particularly noted for its potential in treating cancers with specific genetic mutations, such as the loss-of-function mutations in the NOTCH1 gene .

Mechanism of Action

Mode of Action

Bimiralisib interacts with its targets, PI3K and mTOR, leading to their inhibition. This results in the reduction of phosphorylation of pAKTSer473, which correlates with strong inhibition of other PI3K signaling pathway components . As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this compound may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, metabolism, and motility in response to environmental and growth signals . Activation of this pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy . By inhibiting PI3K and mTOR, this compound disrupts this pathway, potentially leading to tumor cell apoptosis and growth inhibition .

Pharmacokinetics

The pharmacokinetics of this compound is still under investigation. It has been suggested that intermittent targeting of the pi3k/mtor pathway could be preferable to continuous daily dosing . In a first-in-human study, this compound was administered either as a continuous or one of two intermittent schedules until disease progression or unacceptable adverse events . The peak plasma concentration proportionally increased with increasing doses of this compound only up to 140mg .

Result of Action

This dual action can lead to antitumor activity in a number of preclinical models . Furthermore, this compound has shown a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific baseline gene-expression features, such as high expression of transcripts coding for the BCR pathway, has been associated with sensitivity to this compound . Moreover, this compound has shown activity in cells with primary or secondary resistance to idelalisib, the most frequently used PI3K inhibitor in the clinical setting .

Biochemical Analysis

Biochemical Properties

Bimiralisib targets mTOR kinase in a balanced manner at higher concentrations . It interacts with the PI3K/Akt/mTOR signaling pathway, which is important in regulating cell proliferation, growth, metabolism, and motility in response to environmental and growth signals .

Cellular Effects

This compound has shown a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation . It influences cell function by inhibiting the PI3K/Akt/mTOR pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR pathway . This inhibition leads to changes in gene expression and can result in regression in human tumors in the preclinical setting .

Temporal Effects in Laboratory Settings

Pharmacokinetic data suggest that intermittent targeting of the PI3K/mTOR pathway with this compound could be preferable to continuous daily dosing

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR metabolic pathway . It interacts with these enzymes and can affect metabolic flux or metabolite levels.

Preparation Methods

The preparation of Bimiralisib involves several synthetic routes and reaction conditions. One of the primary methods includes the use of specific inhibitors to target the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. The compound is formulated as oral capsules for administration . Industrial production methods focus on optimizing the synthesis process to ensure high yield and purity, often involving advanced techniques in organic synthesis and pharmaceutical manufacturing .

Chemical Reactions Analysis

Bimiralisib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. .

Scientific Research Applications

Bimiralisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of specific pathways involved in cell growth and proliferation. In biology, it helps in understanding the molecular mechanisms of cancer progression. In medicine, this compound is being investigated for its potential to treat various types of cancer, including head and neck squamous cell carcinoma . In industry, it is used in the development of new therapeutic agents and in the optimization of drug synthesis processes .

Comparison with Similar Compounds

Bimiralisib is unique in its balanced dual inhibition of both phosphatidylinositol 3-kinase and mammalian target of rapamycin. Similar compounds include other inhibitors of these pathways, such as:

Idelalisib: Primarily inhibits phosphatidylinositol 3-kinase delta.

Everolimus: Inhibits mammalian target of rapamycin.

Temsirolimus: Another inhibitor of mammalian target of rapamycin. Compared to these compounds, this compound offers a broader range of inhibition, potentially leading to more effective treatment outcomes

Biological Activity

Bimiralisib, also known as PQR309, is a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those driven by aberrations in these signaling pathways. The following sections delve into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and case findings.

This compound functions as a selective dual inhibitor targeting both PI3K and mTOR pathways, which are critical in regulating cell growth, survival, and proliferation. The PI3K/Akt/mTOR signaling cascade is often dysregulated in various cancers, leading to enhanced tumorigenesis and resistance to therapy. By inhibiting these pathways, this compound aims to suppress cancer cell proliferation and induce apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies. A notable study evaluated the systemic and cutaneous pharmacokinetics of topical this compound gel in healthy volunteers and patients with mycosis fungoides (MF), a type of cutaneous T-cell lymphoma. Key findings include:

- Topical Administration : The gel formulation demonstrated significant cutaneous drug levels with a mean exposure of 2.54 µg/g in the epidermis after application .

- Systemic Exposure : Patients exhibited a normalized plasma concentration increase of 144% compared to healthy volunteers, with mean cutaneous concentrations reaching 5.3 µg/g .

- Safety Profile : The treatment was generally well tolerated, with minimal local reactions and manageable systemic adverse events .

Phase I Trials

-

Topical this compound in Mycosis Fungoides :

- A randomized, placebo-controlled trial involved 19 early-stage MF patients treated with 2% this compound gel. Despite achieving meaningful drug levels in the skin, no significant clinical efficacy was observed over 42 days .

- The Composite Assessment of Index Lesion Severity (CAILS) score showed no improvement in lesion severity compared to placebo.

-

Oral this compound in Advanced Solid Tumors :

- A Phase I study assessed the safety and pharmacokinetics of oral this compound in patients with advanced solid tumors. It demonstrated a manageable adverse event profile and identified an optimal dosing schedule for further trials .

- The study reported dose-dependent pharmacokinetics with a half-life ranging from <6 to 146 hours depending on the dosing schedule .

Efficacy Against Endometrial Cancer

In preclinical models focusing on endometrial cancer cells, this compound exhibited significant anticancer effects by inducing G1 cell cycle arrest and decreasing cell viability. Notably:

- It inhibited the expression of oncogenes such as c-Myc and mtp53, which are often upregulated in cancer cells .

- The compound's ability to disrupt the positive feedback loop involving the PI3K/Akt/mTOR pathway was highlighted as a crucial mechanism for its antitumor activity .

Summary of Findings

| Study Type | Target Condition | Key Findings |

|---|---|---|

| Topical Trial | Mycosis Fungoides | Significant cutaneous levels but no clinical efficacy observed after 42 days |

| Oral Trial | Advanced Solid Tumors | Manageable AE profile; identified optimal dosing schedule |

| Preclinical | Endometrial Cancer | Induced G1 arrest; inhibited c-Myc and mtp53 expression |

Properties

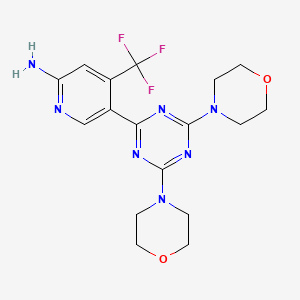

IUPAC Name |

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGYDAFIHSYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225037-39-7 | |

| Record name | Bimiralisib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimiralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMIRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.